2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

CAS No.: 1170101-62-8

Cat. No.: VC2631014

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170101-62-8 |

|---|---|

| Molecular Formula | C17H21N3O2 |

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | 2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H21N3O2/c1-12-10-15(17(21)22)13(2)20(12)14-6-7-16(18-11-14)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22) |

| Standard InChI Key | AZAGQYKWXLVTJZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCCC3)C)C(=O)O |

| Canonical SMILES | CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCCC3)C)C(=O)O |

Introduction

Chemical Identity and Structure

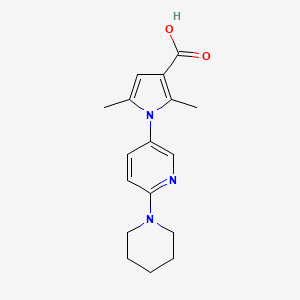

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is a structurally complex heterocyclic compound featuring multiple functional groups. The core structure includes a pyrrole ring with methyl groups at positions 2 and 5, a carboxylic acid moiety at position 3, and a 6-piperidin-1-ylpyridin-3-yl substituent at the N1 position. This unique combination of heterocycles and functional groups contributes to its distinctive chemical behavior and biological activity profile.

The compound's molecular architecture can be described as having three primary structural components: a pyrrole ring system, a pyridine moiety, and a piperidine ring. The pyrrole core provides stability through its aromatic character, while the carboxylic acid group introduces potential hydrogen bonding capacity and ionic interactions. The pyridine-piperidine system extends the molecule's spatial arrangement and introduces additional nitrogen centers that can participate in various intermolecular interactions .

Basic Identification Data

Table 1: Key Identification Parameters

| Parameter | Information |

|---|---|

| Name | 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid |

| CAS Number | 1170101-62-8 |

| Molecular Formula | C₁₇H₂₁N₃O₂ |

| Molecular Weight | 299.37 g/mol |

| SMILES | Cc1cc(C(O)=O)c(C)n1-c(cc1)cnc1N1CCCCC1 |

| InChI | InChI=1S/C17H21N3O2/c1-12-10-15(17(21)22)13(2)20(12)14-6-7-16(18-11-14)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22) |

| MDL Number | MFCD14281926 |

The compound's structural characteristics include a planar aromatic system with a carboxylic acid group that can participate in hydrogen bonding and acid-base chemistry. Its three nitrogen atoms (one in the pyrrole ring, one in the pyridine ring, and one in the piperidine ring) have different electronic environments, which can influence the compound's reactivity and binding properties in biological systems .

Physical and Chemical Properties

The physical and chemical properties of 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid are integral to understanding its behavior in various conditions and applications. As a heterocyclic compound containing multiple functional groups, it exhibits distinctive characteristics that influence its solubility, reactivity, and stability.

Physical Properties

The compound typically appears as a solid at room temperature, with specific physical characteristics influenced by its purity level, which is typically around 95% for research-grade material. The compound's molecular structure, featuring both polar and non-polar components, affects its solubility profile in different solvents. The carboxylic acid group contributes to increased solubility in polar solvents, while the aromatic rings enhance its solubility in organic solvents.

Chemical Properties

The chemical reactivity of 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid is largely determined by its functional groups:

-

The carboxylic acid group can participate in acid-base reactions, esterification, and amide formation.

-

The pyrrole ring, being electron-rich, can undergo electrophilic aromatic substitution reactions.

-

The pyridine nitrogen can act as a Lewis base and participate in coordination chemistry.

-

The piperidine nitrogen provides a basic site that can be protonated or alkylated.

These varied reactive sites make the compound versatile in chemical transformations and potentially useful in the synthesis of more complex molecules with specific biological activities.

Biological Activity and Applications

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid has attracted significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The compound's complex structure allows for various interactions within biological systems, which can be critical for its therapeutic efficacy.

Structure-Activity Relationships

Table 2: Structural Components and Their Potential Contributions to Biological Activity

| Structural Component | Potential Contribution to Biological Activity |

|---|---|

| Pyrrole ring | Provides a planar aromatic system that can participate in π-stacking interactions with aromatic amino acid residues in proteins |

| 2,5-Dimethyl substituents | May enhance lipophilicity and influence binding orientation in target proteins |

| Carboxylic acid at position 3 | Can form hydrogen bonds or ionic interactions with positively charged amino acids or metal ions in protein binding sites |

| Pyridine ring | Introduces a hydrogen bond acceptor and may participate in interactions with hydrogen bond donors in biological targets |

| Piperidine ring | Provides a basic nitrogen that can be protonated at physiological pH, potentially enhancing water solubility and enabling ionic interactions |

These structure-activity relationships can guide the development of analogues with optimized properties for specific therapeutic applications.

| Hazard Type | Category | Warning Statement |

|---|---|---|

| Skin Irritation | Category 2 | Causes skin irritation |

| Eye Irritation | Category 2A | Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |

These classifications indicate that the compound requires careful handling to minimize exposure and potential adverse effects.

Structural Analogs and Comparative Analysis

The study of structural analogs of 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid provides valuable insights into the relationships between chemical structure and properties. Several related compounds appear in the literature, each with variations in the core structure or substituents.

Comparison with Related Compounds

Table 4: Comparison of 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid | 1170101-62-8 | C₁₇H₂₁N₃O₂ | 299.37 | Reference compound |

| 2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylic acid | - | C₁₁H₁₁N₃O₂ | 217.22 | Replacement of pyridinylpiperidine with pyrazine |

| 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid | - | C₁₂H₁₂N₂O₂ | 216.09 | Replacement of 6-piperidin-1-ylpyridin-3-yl with pyridin-4-yl |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid | 57338-76-8 | C₇H₉NO₂ | 139.15 | Lacks N-substitution; simplest related structure |

| 1-(3-carboxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | 500728-23-4 | C₁₄H₁₃NO₄ | 259.26 | Replacement of pyridinylpiperidine with 3-carboxyphenyl |

This comparison highlights how modifications to the core structure can significantly alter the molecular properties, potentially affecting biological activity, solubility, and other characteristics .

Structure-Property Relationships

The structural variations among these analogs demonstrate several important relationships:

These structure-property relationships are valuable for the rational design of new compounds with optimized properties for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume